1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester is a complex organic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine
- 7-Azaindole
- Pyrrolo[1,2-a]pyrazines
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-2-methyl-a-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 2-(5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-5-8(9(15)11(16)17-2)7-3-6(12)4-13-10(7)14-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
WJQPZNPCXHHGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)Cl)C(=O)C(=O)OC |
Origin of Product |
United States |
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